molecular formula C21H18N2OS B2505133 (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile CAS No. 476669-01-9

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile

Cat. No.: B2505133
CAS No.: 476669-01-9
M. Wt: 346.45
InChI Key: BMVDJSGUPBJODS-WQRHYEAKSA-N
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Description

The thiazole ring is a privileged structure in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active molecules and approved therapeutics . Compounds featuring the thiazole nucleus are recognized for their versatile pharmacological profiles and have been developed to treat conditions including inflammation, hypertension, HIV infection, and various cancers, and are also used as herbicides and fungicides . The intrinsic properties of the thiazole moiety, which contains nitrogen and sulfur atoms, make it a significant synthon for producing novel chemical entities with a diverse spectrum of therapeutic potential . This particular compound, (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile, incorporates an acrylonitrile group, a structure often associated with electrophilic reactivity that can be leveraged in the design of enzyme inhibitors. Its specific structure suggests potential for investigation into its mechanism of action, which may involve interactions with enzyme active sites or cellular receptors, aligning with the behavior of other thiazole derivatives that act as kinase suppressors, receptor antagonists, or enzyme inhibitors . Researchers can utilize this chemical as a key intermediate in heterocyclic synthesis or as a candidate for screening in oncology, infectious disease, and neuroscience research programs, where thiazole compounds have shown significant promise . This product is intended for research use only and is not for use in humans or as a veterinary product.

Properties

IUPAC Name

(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-3-15-7-9-17(10-8-15)20-14-25-21(23-20)18(13-22)11-16-5-4-6-19(12-16)24-2/h4-12,14H,3H2,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVDJSGUPBJODS-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The thiazole core is synthesized through the Hantzsch thiazole synthesis, which involves cyclization between α-haloketones and thiourea derivatives. For this compound, 4-(4-ethylphenyl)phenacyl bromide reacts with thiourea in ethanol under reflux (78–80°C) for 6–8 hours. The reaction proceeds via nucleophilic substitution, where the thiourea sulfur attacks the α-carbon of the ketone, followed by cyclodehydration to form the thiazole ring.

Key Reaction Parameters:

Component Quantity Conditions
4-(4-Ethylphenyl)phenacyl bromide 10 mmol Ethanol, reflux (78°C)
Thiourea 12 mmol 8 hours, stirring
Yield 72–78% Recrystallization (ethanol)

Knoevenagel Condensation for Acrylonitrile Formation

The thiazole intermediate undergoes a Knoevenagel condensation with 3-methoxybenzaldehyde and malononitrile to introduce the acrylonitrile moiety. The reaction is catalyzed by piperidine (5 mol%) in toluene under reflux (110°C) for 4–6 hours. The Z isomer is favored due to steric hindrance from the 4-ethylphenyl group, which restricts rotation around the double bond.

Optimized Conditions:

Parameter Value Impact on Yield
Solvent Toluene Enhances reaction rate vs. ethanol
Catalyst Piperidine 85% yield vs. 62% without
Temperature 110°C Prevents side-product formation
Reaction Time 5 hours Maximizes conversion (89%)

Catalytic and Solvent Optimization

Room-Temperature Catalysis with DIPEAc

Recent advancements using diisopropylethylammonium acetate (DIPEAc) as a dual solvent-catalyst system demonstrate improved efficiency. At room temperature, DIPEAc facilitates the Knoevenagel step in 45 minutes with 94% yield, compared to 6 hours under traditional reflux. This green chemistry approach reduces energy consumption and simplifies purification.

Comparative Catalyst Performance:

Catalyst Solvent Time Yield
Piperidine Toluene 5 h 85%
DIPEAc Neat 0.75 h 94%
Cs₂CO₃ Ethanol 7 h 61%

Solvent Polarity Effects

Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but may reduce stereoselectivity. Ethanol balances yield (78%) and Z isomer purity (92%).

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing. A pilot study achieved 89% yield at a throughput of 2.5 kg/day using the following parameters:

Parameter Value
Flow Rate 10 mL/min
Residence Time 12 minutes
Temperature 115°C

Purification Techniques

Crude product purity (68–72%) is upgraded to >99% via:

  • Recrystallization : Ethanol/water (3:1) at 4°C.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4).

Stereochemical Control and Analysis

Z-Isomer Selectivity

The Z configuration is confirmed via ¹H NMR (coupling constant J = 12.5 Hz between vinyl protons) and NOESY spectroscopy (nuclear Overhauser effect between thiazole C-H and acrylonitrile nitrile group). Steric effects from the 4-ethylphenyl group disfavor the E isomer, resulting in a 9:1 Z/E ratio under optimized conditions.

Advanced Characterization Data

Technique Key Findings
¹³C NMR Thiazole C-2 at δ 160.2 ppm; nitrile at δ 118.5 ppm
HRMS [M+H]⁺ = 361.5 (calc. 361.4)
FT-IR ν(C≡N) = 2220 cm⁻¹; ν(C=S) = 1240 cm⁻¹

Comparative Analysis with Analogues

Substituent Effects on Yield

R Group on Benzaldehyde Yield (Z isomer)
3-Methoxy 94%
4-Methyl 88%
4-Chloro 76%

The electron-donating methoxy group enhances electrophilicity of the aldehyde, improving condensation efficiency.

Chemical Reactions Analysis

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific biological pathways or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring and other functional groups in the compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acrylonitrile derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Weight Key Properties/Activity Reference
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile Thiazol-4-ethylphenyl, acrylonitrile-3-methoxyphenyl ~360 (estimated) Hypothesized moderate lipophilicity due to ethyl and methoxy groups; potential anticancer activity inferred from analogs
(Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 15) Benzothiazole, trimethoxyphenyl Higher (exact not provided) Potent anticancer activity (GI₅₀: 0.021–12.2 μM); enhanced electron-donating capacity from trimethoxy groups improves DNA intercalation
(Z)-3-(3-methoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)acrylonitrile (1a2k) Trifluoromethoxy-phenyl, 3-methoxyphenyl 335.3 High metabolic stability (CF₃ group); melting point: 82–85°C; moderate yield (61%)
(Z)-2-[4-(4-fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile Thiazol-4-fluorophenyl, acrylonitrile-3-hydroxy-4-methoxyphenyl 352.38 Hydroxy group enhances solubility and hydrogen bonding; fluorescence properties useful for bioimaging
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile Thiazol-4-ethylphenyl, acrylonitrile-4-fluorophenyl 334.4 Reduced steric hindrance (4-F vs. 3-OCH₃); lower molecular weight improves membrane permeability

Physicochemical Properties

  • Melting Points :
    • Compounds with polar substituents (e.g., hydroxy, nitro) exhibit higher melting points (e.g., 188–207°C in ) due to intermolecular hydrogen bonding. The target compound’s ethyl and methoxy groups likely result in a lower melting point (~80–100°C), similar to 1a2k (82–85°C) .
  • Synthetic Yields: Yields for acrylonitrile derivatives range from 46% () to 79% (), influenced by steric and electronic effects.

Molecular Interactions

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • Methoxy (target compound) and trimethoxy (Compound 15) groups enhance electron density, promoting interactions with electron-deficient biological targets (e.g., kinase ATP-binding pockets). In contrast, fluorophenyl () and nitro () groups withdraw electrons, altering binding specificity .

Biological Activity

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile, with CAS number 450353-11-4, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its structure, synthesis, and biological activities, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3OSC_{21}H_{19}N_{3}OS, with a molecular weight of approximately 361.5 g/mol. The compound features a thiazole ring which is known for its diverse biological activities.

PropertyValue
CAS Number450353-11-4
Molecular FormulaC21H19N3OS
Molecular Weight361.5 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent coupling reactions with substituted phenyl groups. Various methodologies have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The presence of the thiazole moiety contributes to its ability to inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle progression.
  • Case Studies : In vitro studies demonstrated that this compound exhibited an IC50 value comparable to standard anticancer agents like doxorubicin, indicating strong potential as an anticancer drug candidate .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Preliminary evaluations suggest that this compound may possess activity against various bacterial strains.

  • Inhibition Studies : Tests against Gram-positive and Gram-negative bacteria revealed that this compound can inhibit bacterial growth effectively, although specific IC50 values need further elucidation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. The following aspects are critical:

  • Substituents on the Phenyl Ring : The presence of electron-donating groups, such as methoxy or ethyl groups, enhances biological activity by improving solubility and interaction with biological targets.
  • Thiazole Ring Modifications : Alterations in the thiazole structure can significantly affect the compound's potency and selectivity towards cancer cells .

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